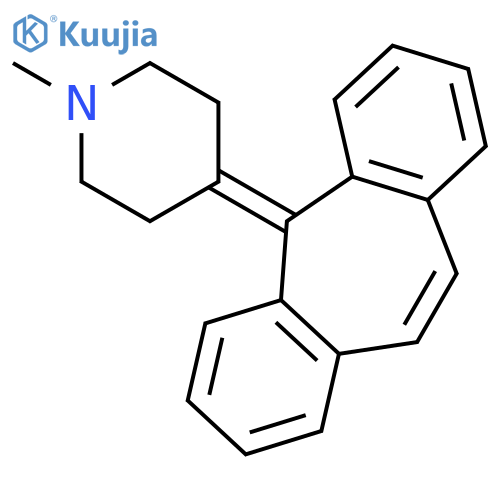Cas no 129-03-3 (Cyproheptadine)
シプロヘプタジン(Cyproheptadine)は、第一世代の抗ヒスタミン薬であり、ヒスタミンH1受容体拮抗作用に加え、セロトニン拮抗作用も示す。主にアレルギー性疾患(蕁麻疹、アレルギー性鼻炎など)の治療に用いられるが、食欲増進効果も確認されており、体重増加が求められる症例での適用も可能である。他の抗ヒスタミン薬と比較して、中枢神経系への抑制作用がやや強い傾向があるため、鎮静作用を必要とする場合に有利に働く。また、片頭痛やセロトニン症候群の補助治療にも活用される。薬物動態的には経口投与後よく吸収され、肝臓で代謝される。

Cyproheptadine structure
Cyproheptadine 化学的及び物理的性質
名前と識別子
-
- 4-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine
- Cyproheptadine
- 1-methyl-4-(5-dibenzo[a,e]cycloheptatrienylidene)piperidine
- 4-dibenzo[a,d]cyclohepten-5-ylidene-1-methyl-piperidine
- Cypoheptadine
- cyproheptadiene
- Dronactin
- Eiproheptadine
- MK 141
- Periactin
- Periactin(R)
- Periactine
- Periactinol
- 1-Methyl-4-(5H-dibenzo[a,d]cycloheptenylidene)piperidine
- 1-Methyl-4-(dibenzo[a,e]cycloheptatrien-5-ylidene)piperidine
- 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine
- Cycloheptadine
- AKOS NCG1-0040
- 1-Methyl-4-(5H-dibenzo(a,d)cycloheptenylidene)piperidine
- NCGC00015252-13
- SPBio_002025
- BSPBio_000086
- NCGC00015252-01
- BDBM50017721
- NCGC00015252-10
- Tocris-0996
- CYPROHEPTADINE [MI]
- BRD-K28143534-001-03-0
- cyproheptidine
- Prestwick1_000103
- SCHEMBL4021
- AKOS004119847
- Ciproheptadina [INN-Spanish]
- Ciprovit (TN)
- NCGC00015252-08
- 1-methyl-4-{tricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ylidene}piperidine
- ciproeptadina
- NS00004763
- NCGC00024293-02
- DTXSID8022872
- SBI-0050234.P002
- NCGC00015252-02
- CCG-204341
- 1-methyl-4-{tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene}piperidine
- Prestwick0_000103
- BRD-K28143534-003-03-6
- 4-(dibenzo[[?],[?]][7]annulen-11-ylidene)-1-methyl-piperidine
- Q417884
- CAS-969-33-5
- Reactin
- A915360
- NCGC00015252-05
- 4-(5H-dibenzo(a,d)(7)annulen-5-ylidene)-1-methylpiperidine
- Tox21_110112
- NCGC00024293-05
- R06AX02
- DTXCID702872
- HY-B1622
- 5-(1-METHYLPIPERIDYLIDENE-4)-5H-DIBENZO
- CYPROHEPTADINE [INN]
- 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidene
- Lopac-C-6022
- SDCCGSBI-0050234.P003
- Prestwick2_000103
- CYPROHEPTADINE [VANDF]
- BRD-K28143534-001-01-4
- NCGC00015252-07
- 5-20-08-00500 (Beilstein Handbook Reference)
- Ciproheptadina
- BPBio1_000096
- D07765
- Oprea1_498140
- Ciprovit
- NCGC00015252-03
- DB00434
- FT-0631755
- BRN 1685976
- Cyproheptadinum [INN-Latin]
- EINECS 204-928-9
- Cyproheptadine (INN)
- PDSP1_001229
- 4-(5H-DIBENZO
- VS-02784
- NCGC00015252-09
- Cyproheptadinum
- PDSP2_001213
- 4-(5H-dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine
- CCRIS 5232
- CAS-129-03-3
- C06935
- EN300-18552723
- CYPROHEPTADINE [WHO-DD]
- 4-(5-dibenzo(a,e)cycloheptatrienylidene)piperidinehydrochloride
- Piperidine, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-methyl-
- 1-methyl-4-{tricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene}piperidine
- HSDB 3048
- Cyproheptadin
- Ciproheptadina (INN-Spanish)
- NCGC00015252-04
- 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine
- CYPROHEPTADINE [HSDB]
- NCGC00015252-12
- 1-Methyl-4-(5-dibenzo(a,e)cycloheptatrienylidene)piperidine
- UNII-2YHB6175DO
- CHEMBL516
- Cyproheptadine [INN:BAN]
- Tox21_110112_1
- NCGC00015252-06
- 41354-29-4
- 1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
- BIDD:GT0324
- BPBio1_000155
- 1-METHYL-4-(5H-DIBENZO
- DL-136
- 4-(5-Dibenzo(a,d)cyclohepten-5-ylidine)-1-methylpiperidine
- L001016
- Peritol (Salt/Mix)
- Piperidine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methyl-
- 4-(Dibenzo[1,2-A:2',1'-D][7]annulen-11-Ylidene)-1-Methyl-Piperidine
- 1-methyl-4-{tricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7,9,12,14-heptaen-2-ylidene}piperidine
- BRD-K28143534-003-14-3
- 5-(1-Methylpiperidylidene-4)-5H-dibenzo(a,d)cyclopheptene
- CHEBI:4046
- Prestwick3_000103
- HMS2090P20
- 2YHB6175DO
- CS-0013555
- Lopac0_000246
- Cyproheptadinum (INN-Latin)
- 4-Dibenzo(a,d)cyclohepten-5-ylidene-1-methyl-piperidine
- Biomol-NT_000131
- NCGC00024293-04
- GTPL277
- 1-METHYL-4-(5-DIBENZO
- NCGC00015252-26
- Peritol
- 129-03-3
- BBL010977
- BRD-K28143534-003-25-9
- DB-241419
- BRD-K28143534-001-02-2
- BRD-K28143534-003-24-2
- BRD-K28143534-003-26-7
- Cycloheptadine; Piperidine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methyl-; 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine; 1-Methyl-4-(5H-dibenzo[a,d]cycloheptenylidene)piperidine; 1-Methyl-4-(dibenzo[a,e]cycloheptatrien-5-ylidene)piperidine; Cyclohepta
- STK802098
- DB-041917
- Cyproheptadine (Standard)
- HY-B1622R
- 204-928-9
-
- MDL: MFCD00242817
- インチ: 1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
- InChIKey: JJCFRYNCJDLXIK-UHFFFAOYSA-N
- ほほえんだ: CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1
計算された属性
- せいみつぶんしりょう: 323.14400
- どういたいしつりょう: 287.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 0.9917 (rough estimate)
- ゆうかいてん: 112.3-113.3°
- ふってん: 419.7°C (rough estimate)
- 屈折率: 1.8240 (estimate)
- PSA: 3.24000
- LogP: 5.43780
Cyproheptadine セキュリティ情報
- 包装カテゴリ:I; II; III
- 包装等級:I; II; III
Cyproheptadine 税関データ
- 税関コード:29143900
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Cyproheptadine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B1622-5mg |
Cyproheptadine |
129-03-3 | 99.86% | 5mg |
¥800 | 2024-05-24 | |
| MedChemExpress | HY-B1622-100mg |
Cyproheptadine |
129-03-3 | 99.86% | 100mg |
¥5200 | 2024-05-24 | |
| MedChemExpress | HY-B1622-10mM*1 mL in DMSO |
Cyproheptadine |
129-03-3 | 99.86% | 10mM*1 mL in DMSO |
¥880 | 2024-05-24 | |
| MedChemExpress | HY-B1622-25mg |
Cyproheptadine |
129-03-3 | 99.86% | 25mg |
¥2400 | 2024-05-24 | |
| A2B Chem LLC | BA08948-100mg |
4-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine |
129-03-3 | 97% | 100mg |
$416.00 | 2024-01-04 | |
| A2B Chem LLC | BA08948-5g |
4-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine |
129-03-3 | 99 | 5g |
$462.00 | 2024-04-20 | |
| TRC | H999760-500mg |
Cycloheptadine |
129-03-3 | 500mg |
$ 1200.00 | 2023-09-07 | ||
| Enamine | EN300-18552723-0.05g |
129-03-3 | 0.05g |
$636.0 | 2023-09-18 | |||
| MedChemExpress | HY-B1622-50mg |
Cyproheptadine |
129-03-3 | 99.86% | 50mg |
¥3500 | 2024-05-24 | |
| MedChemExpress | HY-B1622-10mM*1mLinDMSO |
Cyproheptadine |
129-03-3 | 99.86% | 10mM*1mLinDMSO |
¥880 | 2023-07-26 |
Cyproheptadine 関連文献
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
Xia Li,Xiaoyu Xu,Dharmatov Rahula Albano,Tianyan You Analyst 2011 136 5294
-
Anu Saini,Manpreet Kaur,Mayank,Anil Kuwar,Navneet Kaur,Narinder Singh Mol. Syst. Des. Eng. 2020 5 1428
-
Anu Saini,Manpreet Kaur,Mayank,Anil Kuwar,Navneet Kaur,Narinder Singh Mol. Syst. Des. Eng. 2020 5 1428
-
Gamze Elmas,Aytu? Okumu?,Pelin Sevin?,Zeynel K?l??,Leyla A??k,Mustafa Atalan,Mustafa Türk,G?kberk Deniz,Tuncer H?kelek New J. Chem. 2017 41 5818
129-03-3 (Cyproheptadine) 関連製品
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:129-03-3)Cyproheptadine

清らかである:99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg
価格 ($):163.0/301.0/439.0/652.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:129-03-3)Cyproheptadine in methanol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ